![molecular formula C14H15BrO B14306471 (7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone CAS No. 113446-12-1](/img/structure/B14306471.png)
(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Bromobicyclo[410]heptan-7-yl)(phenyl)methanone is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone typically involves the reaction of a brominated bicyclic compound with a phenylmethanone derivative. One common method involves the use of halocyclopropylgermanes, which are prepared through a general procedure involving GLC-mass spectrometry, 1H NMR spectroscopy, and X-ray diffraction analysis .
Industrial Production Methods
While specific industrial production methods for (7-Bromobicyclo[41
Análisis De Reacciones Químicas
Types of Reactions
(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or interact with cellular receptors to produce a desired effect .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromobicyclo[4.1.0]heptane: A related compound with a similar bicyclic structure.
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with different functional groups.
7-Oxabicyclo[4.1.0]heptan-3-ol: A bicyclic compound with a hydroxyl group.
Uniqueness
(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone is unique due to its combination of a brominated bicyclic structure and a phenylmethanone moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
113446-12-1 |
|---|---|
Fórmula molecular |
C14H15BrO |
Peso molecular |
279.17 g/mol |
Nombre IUPAC |
(7-bromo-7-bicyclo[4.1.0]heptanyl)-phenylmethanone |
InChI |
InChI=1S/C14H15BrO/c15-14(11-8-4-5-9-12(11)14)13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |
Clave InChI |
QSOGLCNLTFENAN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C2(C(=O)C3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


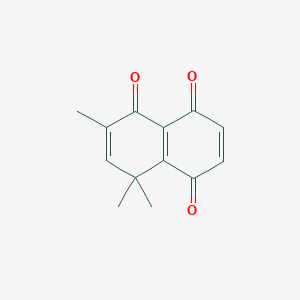


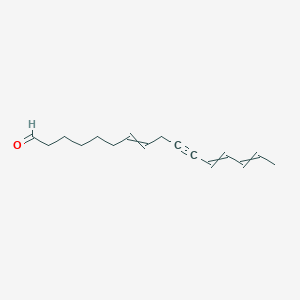
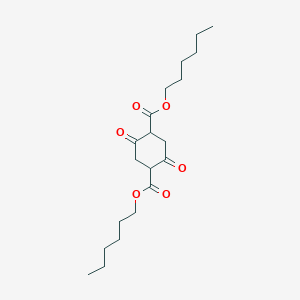

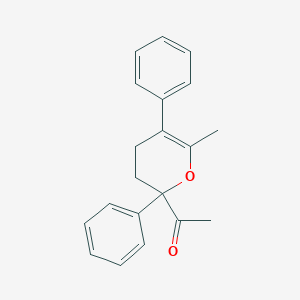
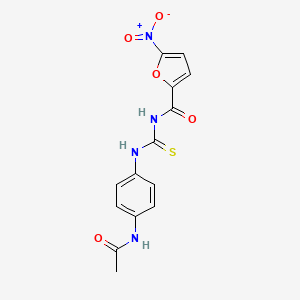
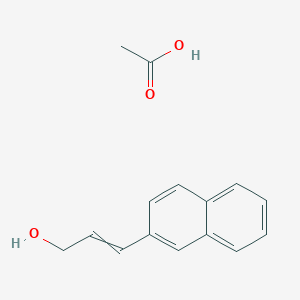
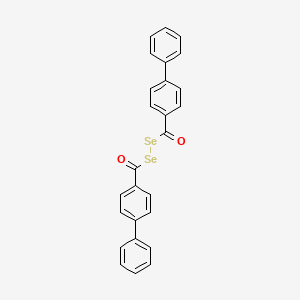
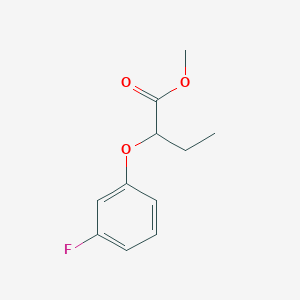
![2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14306479.png)
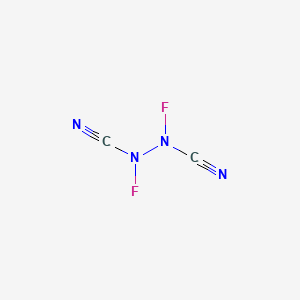
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
